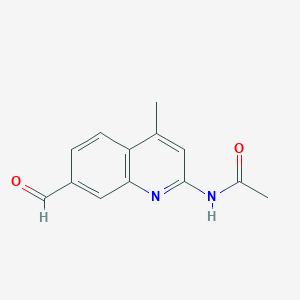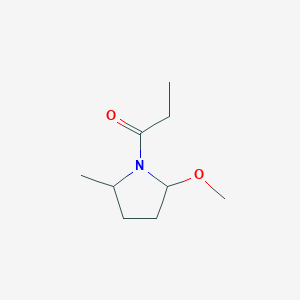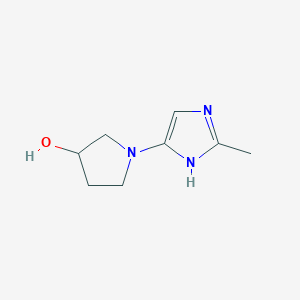
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is a compound that features both an imidazole and a pyrrolidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Métodos De Preparación
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring, depending on the reagents used.
Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazole ring can lead to halogenated imidazoles, while alkylation can introduce various alkyl groups.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol include other imidazole derivatives and pyrrolidine-containing molecules. For example:
Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share the imidazole ring but differ in their substituents.
Pyrrolidine-containing molecules: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine ring but have different functional groups.
The uniqueness of this compound lies in its combination of both the imidazole and pyrrolidine rings, which allows it to exhibit a diverse range of chemical and biological activities.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
1-(2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-6-9-4-8(10-6)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10) |
Clave InChI |
XEJZPBIMMPEFTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1)N2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
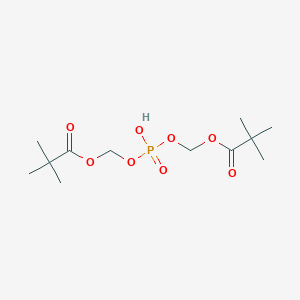
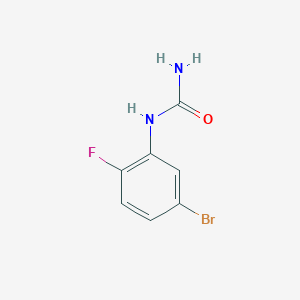
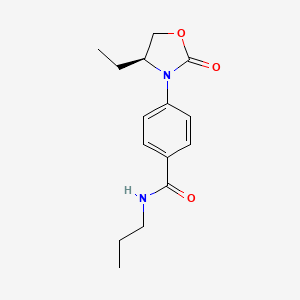
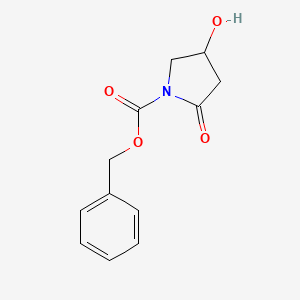
![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
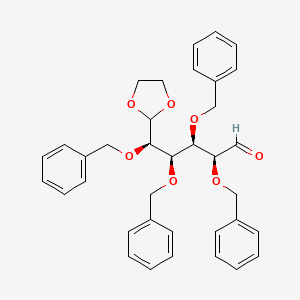
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
